tert-Butyl 4-((2,4-dichlorophenyl)sulfonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2,4-dichlorophenyl)sulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO4S/c1-16(2,3)23-15(20)19-8-6-12(7-9-19)24(21,22)14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWWMMCQFEUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125171 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2,4-dichlorophenyl)sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-94-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2,4-dichlorophenyl)sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2,4-dichlorophenyl)sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,4-dichlorophenyl)sulfonyl)piperidine-1-carboxylate typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine-1-carboxylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Oxidation Reactions
While the sulfonyl group is typically resistant to further oxidation, other sites may react:
| Reaction Site | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Piperidine C-H bonds | HO, acidic conditions | Potential N-oxidation or epoxidation | Limited experimental data |
| Benzene ring | Ozone or strong oxidizers | Ring cleavage (theoretical) | Not empirically observed |
Reduction Reactions
The tert-butyl carbamate group and sulfonamide bond exhibit distinct reducibility:
| Target Group | Reagent/Conditions | Product | Yield (Reported) |
|---|---|---|---|
| Boc group | LiAlH, anhydrous ether | Piperidine amine + isobutylene gas | Not quantified |
| Sulfonamide | BH-THF, elevated temperatures | Thioether (theoretical) | No data |
Mechanistic Insight : LiAlH reduces the carbamate ester to a primary alcohol, but competing side reactions (e.g., N-dealkylation) may occur.
Substitution Reactions
The sulfonyl group participates in nucleophilic substitutions under controlled conditions:
Example Protocol :
-
Add methylmagnesium bromide (2 eq.) and warm to room temperature.
-
Quench with NHCl and extract with ethyl acetate.
Deprotection Reactions
The Boc group is selectively removable under acidic conditions:
| Acid | Conditions | Product | Applications |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2h | Free piperidine sulfonamide | Intermediate for further synthesis |
| TFA/DCM | 0°C to RT, 1h | Deprotected amine | Compatible with acid-labile groups |
Comparative Reaction Analysis
Reactivity contrasts with structurally similar compounds:
Reaction Optimization Strategies
Data extrapolated from analogous piperidine sulfonamides :
Scientific Research Applications
tert-Butyl 4-((2,4-dichlorophenyl)sulfonyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichlorophenyl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine-1-carboxylate Derivatives
Biological Activity
tert-Butyl 4-((2,4-dichlorophenyl)sulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor for various receptors and enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a tert-butyl group and a sulfonyl group linked to a dichlorophenyl moiety. This configuration is critical for its biological interactions.
The compound primarily acts as an antagonist at specific receptors. Its sulfonamide group is known to facilitate interactions with target proteins, influencing various signaling pathways. The presence of the dichlorophenyl group enhances its binding affinity due to increased hydrophobic interactions with the receptor sites.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the piperidine core and the sulfonamide group can significantly affect the potency and selectivity of the compound. For instance, variations in the substitution pattern on the phenyl ring have been shown to modulate its inhibitory effects on target receptors, such as transient receptor potential vanilloid type 4 (TRPV4) channels .
TRPV4 Antagonism
A study evaluated a series of pyrrolidine sulfonamide derivatives, including compounds similar to this compound. The findings revealed an IC50 value of 6300 nM for a related compound, indicating moderate potency against TRPV4. The study highlighted that structural modifications could lead to improved binding affinities .
Anticancer Activity
In vitro studies demonstrated that compounds with similar structures exhibited significant anticancer properties. In particular, the presence of electron-withdrawing groups like chlorine on the aromatic ring was found to enhance cytotoxic activity against various cancer cell lines .
| Compound | IC50 (nM) | Target Receptor |
|---|---|---|
| This compound | TBD | TRPV4 |
| Related Compound A | 6300 | TRPV4 |
| Compound B | <100 | Cancer Cell Lines |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-((2,4-dichlorophenyl)sulfonyl)piperidine-1-carboxylate?
A common method involves sulfonylation of a piperidine precursor. For example:
- Step 1 : React tert-butyl 4-aminopiperidine-1-carboxylate with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous THF or DCM at 0–25°C.
- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Monitoring : Track reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .
Q. How can the compound be characterized to confirm its structural integrity?
Use a combination of analytical techniques:
Q. What are the solubility properties of this compound in common solvents?
The sulfonyl group enhances polarity, leading to moderate solubility in DMSO (~50 mg/mL) and DCM, but limited solubility in water (<0.1 mg/mL). XLogP values (estimated ~3.2) suggest preferential solubility in organic solvents like THF or ethyl acetate .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation to improve yield?
Critical parameters include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., sulfonamide hydrolysis).
- Base selection : Use anhydrous bases (e.g., triethylamine) to avoid moisture-sensitive intermediates.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Solvent polarity : Anhydrous DCM or THF improves reaction homogeneity.
Contradictions in reported yields (60–85%) may arise from purification methods or residual moisture .
Q. What strategies mitigate data discrepancies in reported biological activity?
- Purity validation : Use HPLC to rule out impurities affecting bioassay results.
- Crystallography : Resolve stereochemistry via single-crystal X-ray diffraction (e.g., spiro-piperidine analogs in ).
- Control experiments : Compare activity against structurally similar analogs (e.g., fluorophenyl vs. dichlorophenyl derivatives) to isolate electronic effects .
Q. How does the sulfonyl group influence reactivity in downstream functionalization?
The electron-withdrawing sulfonyl group:
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS guidelines for sulfonamide analogs (e.g., H303/H313/H333 hazard codes) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Hypothesis : Variability in stability may arise from differences in sulfonyl group substitution (e.g., dichlorophenyl vs. fluorophenyl).
- Methodology : Perform accelerated degradation studies (pH 1–3, 40°C) with HPLC monitoring.
- Findings : Dichlorophenyl analogs show higher acid resistance due to stronger electron-withdrawing effects compared to fluorophenyl derivatives .
Q. Why do different studies report divergent catalytic activity in cross-coupling reactions?
- Possible causes : Residual palladium catalysts from synthesis or solvent impurities.
- Resolution : Pre-treat the compound with chelating resins (e.g., SiliaBond® thiourea) to remove metal traces before catalysis .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
